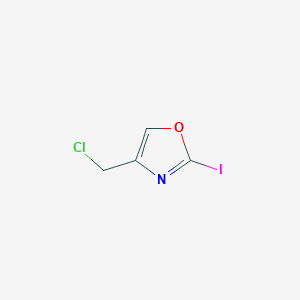![molecular formula C7H8ClN3 B13135915 8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that contains both a pyridine and a pyrazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a chlorine atom in its structure can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the nucleophilic substitution of a chlorine atom in a precursor molecule. One common method includes the reaction of 2-chloro-3-nitropyridine with esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . This sequence of steps allows for the formation of the desired pyrazine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.
Applications De Recherche Scientifique
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine exerts its effects involves interactions with molecular targets and pathways. The chlorine atom and the pyrazine ring can participate in various binding interactions with enzymes or receptors, influencing biological activity. The exact mechanism of action may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives
Uniqueness
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClN3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
8-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8ClN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10-11H,1-2H2 |
Clé InChI |
YYDKNFOOCBJPLY-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=NC=C2N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)








![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
